2-Chloro-5-formylbenzonitrile

Overview

Description

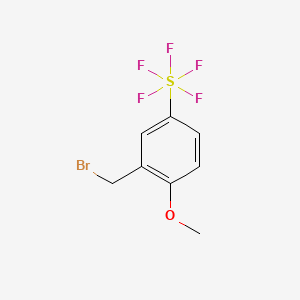

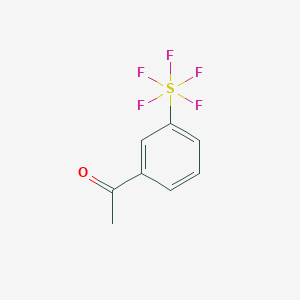

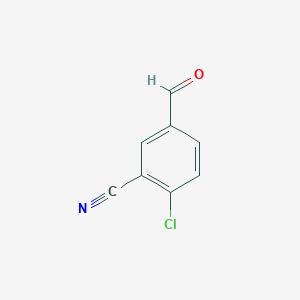

2-Chloro-5-formylbenzonitrile (CAS: 1261759-41-4) is an organic compound with both nitrile and aldehyde functional groups . It is primarily used for research and development purposes .

Molecular Structure Analysis

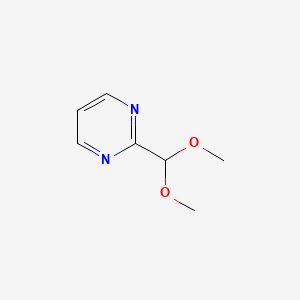

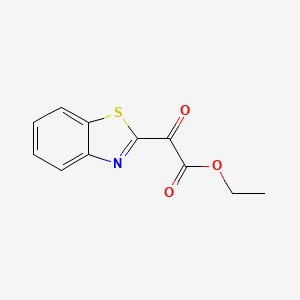

The molecular structure of 2-Chloro-5-formylbenzonitrile consists of a benzene ring with a nitrile (-C≡N) and an aldehyde (-CHO) functional group attached to it . The molecular weight is 165.58 g/mol.Physical And Chemical Properties Analysis

2-Chloro-5-formylbenzonitrile is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications

Drug Discovery

In the realm of drug discovery, 2-Chloro-5-formylbenzonitrile serves as a precursor for synthesizing thiosemicarbazone derivatives. These derivatives exhibit potential antibacterial properties and could be explored as antibiotics. The compound’s ability to form Schiff bases is particularly useful in creating new molecules with potential therapeutic effects .

Environmental Research

In environmental research, 2-Chloro-5-formylbenzonitrile can be used to study degradation processes and the environmental fate of chlorinated organic compounds. Its stability under different conditions makes it a suitable model compound for such studies .

Analytical Chemistry

Analytical chemists use 2-Chloro-5-formylbenzonitrile as a standard or reference compound in chromatography and spectroscopy. Its distinct chemical signature helps in the calibration of instruments and the quantification of similar compounds in complex mixtures .

Biochemistry Applications

Biochemists may employ 2-Chloro-5-formylbenzonitrile in enzyme inhibition studies due to its potential to interact with active sites containing nucleophilic amino acids. This interaction can provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors .

Safety and Hazards

The compound is classified under the GHS07 hazard class and has the signal word 'Warning’ . It has the hazard statement H302, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Mechanism of Action

Target of Action

It’s known that benzonitrile derivatives, such as 2-chloro-5-formylbenzonitrile, often interact with various enzymes and proteins within biochemical pathways .

Mode of Action

It’s known that similar compounds can undergo reactions at the benzylic position . For instance, a compound like 2-Chloro-5-formylbenzonitrile could potentially undergo nucleophilic substitution reactions .

Biochemical Pathways

One study suggests that similar compounds may be involved in the degradation of chlorinated nitroaromatic pollutants . In this process, the enzyme MnpA catalyzes the partial reduction of 2-Chloro-5-formylbenzonitrile to 2-chloro-5-hydroxylaminophenol via 2-chloro-5-nitrosophenol .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

It’s known that similar compounds can undergo various reactions, leading to the formation of different products .

Action Environment

The action, efficacy, and stability of 2-Chloro-5-formylbenzonitrile can be influenced by various environmental factors. For instance, the storage temperature can affect its stability .

properties

IUPAC Name |

2-chloro-5-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO/c9-8-2-1-6(5-11)3-7(8)4-10/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXDZOKTZHHBLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-formylbenzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol](/img/structure/B1455945.png)

![methyl 6-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(E)-2-(dimethylamino)vinyl]-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1455952.png)